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molecular formula C10H22N2 B3225361 N-Ethyl-N',N'-dimethyl-cyclohexane-1,2-diamine CAS No. 1248276-86-9

N-Ethyl-N',N'-dimethyl-cyclohexane-1,2-diamine

Cat. No. B3225361
M. Wt: 170.3 g/mol
InChI Key: QMPRWGGPDFGRGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04148914

Procedure details

A solution of the trans-N-[2-(N,N-dimethylamino)cyclohexyl]acetamide (acetyl compound) (5.03 g.; 0.027 mole) in 100 ml. of ether was added during 10 minutes to a solution of LAH (5.03 g.) in 300 ml. of ether and the mixture was refluxed 24 hours. It was cooled, decomposed in succession with 5 ml. of H2O, 5 ml. of 15% NaOH, and 15 ml. of H2O. The suspension was stirred 1 hour at room temperature, filtered and the cake washed with ether. The solvent was evaporated through a 9" Vigreux and the product distilled at 91° (13 mm), 3.5 g. (76% yield). ir NH3680 w, 3,300; CH 2960, 2920, 2850, 2820; N-alkyl 2780, CH/CN 1455, 1265, 1140, 1060, 1045, 1025, 1025. NMR in CDCl3 (100 MHz) was in accord. Mass spectrum M+ 170.
Name
trans-N-[2-(N,N-dimethylamino)cyclohexyl]acetamide
Quantity
5.03 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5.03 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([C@@H:4]1[CH2:9][CH2:8][CH2:7][CH2:6][C@H:5]1[NH:10][C:11](=O)[CH3:12])[CH3:3].CCOCC.[H-].[H-].[H-].[H-].[Li+].[Al+3].[OH-].[Na+]>O>[CH3:1][N:2]([CH3:3])[CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH:5]1[NH:10][CH2:11][CH3:12] |f:2.3.4.5.6.7,8.9|

Inputs

Step One
Name
trans-N-[2-(N,N-dimethylamino)cyclohexyl]acetamide
Quantity
5.03 g
Type
reactant
Smiles
CN(C)[C@H]1[C@@H](CCCC1)NC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Name
Quantity
5.03 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It was cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the cake washed with ether
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated through a 9" Vigreux
DISTILLATION
Type
DISTILLATION
Details
the product distilled at 91° (13 mm), 3.5 g

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CN(C1C(CCCC1)NCC)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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